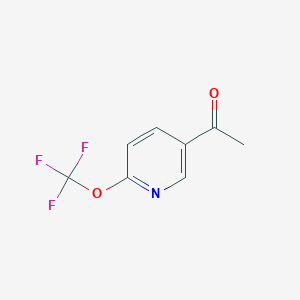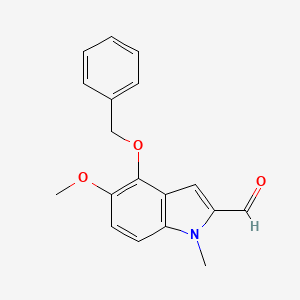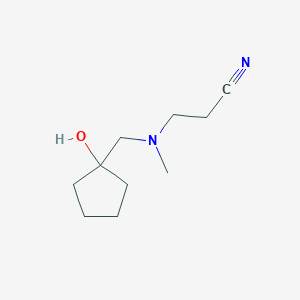
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile typically involves multiple steps, starting with the preparation of the cyclopentyl ring. The hydroxyl group is introduced through a hydroxylation reaction, and the nitrile group is added via a nucleophilic substitution reaction. The final step involves the formation of the amino group through a reductive amination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(((1-Hydroxycyclohexyl)methyl)(methyl)amino)propanenitrile
- 3-(((1-Hydroxycyclopentyl)methyl)amino)propane-1,2-diol
Uniqueness
3-(((1-Hydroxycyclopentyl)methyl)(methyl)amino)propanenitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-[(1-hydroxycyclopentyl)methyl-methylamino]propanenitrile |
InChI |
InChI=1S/C10H18N2O/c1-12(8-4-7-11)9-10(13)5-2-3-6-10/h13H,2-6,8-9H2,1H3 |
Clé InChI |
IAFXWKNGKORPMQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)CC1(CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


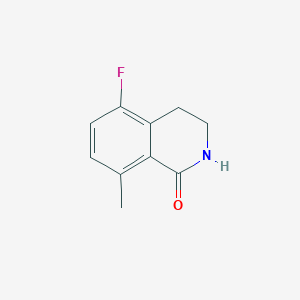
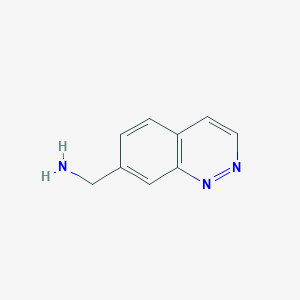
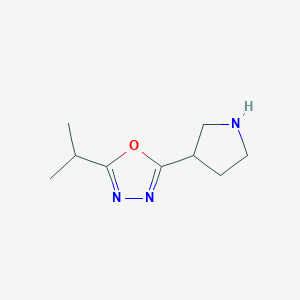

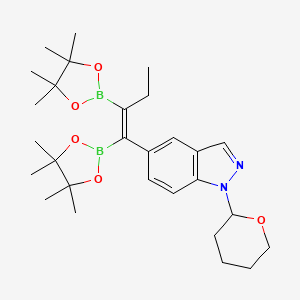

![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
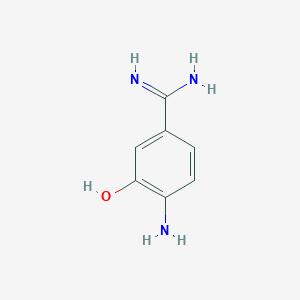
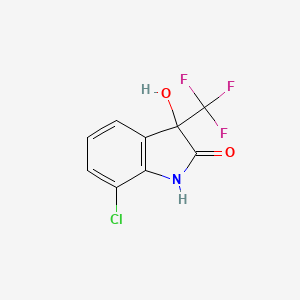

![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
